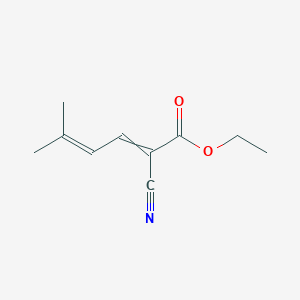

Ethyl 2-cyano-5-methylhexa-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

188897-65-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-cyano-5-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

JRSBKLWMQFRSMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC=C(C)C)C#N |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Cyano 5 Methylhexa 2,4 Dienoate

Cycloaddition Reactions

The conjugated diene core of ethyl 2-cyano-5-methylhexa-2,4-dienoate is primed for participation in various pericyclic reactions, including several types of cycloadditions. The presence of both cyano and ester groups significantly influences the electronic properties of the diene, affecting its reactivity and selectivity in these transformations.

Diels-Alder and Hetero-Diels-Alder Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of this compound in this context is complex. The electron-withdrawing nature of the cyano and ester groups deactivates the diene for normal-electron-demand Diels-Alder reactions, which are typically facilitated by electron-rich dienes.

However, this electronic deficiency makes the compound an excellent candidate for inverse-electron-demand Diels-Alder reactions, where it would react with electron-rich dienophiles. Furthermore, the nitrile group itself can act as a dienophile in intramolecular reactions, although this is less common for unactivated nitriles in intermolecular contexts.

In the realm of hetero-Diels-Alder reactions , where one or more atoms in the diene or dienophile is a heteroatom, this compound can also participate. The presence of the cyano group can activate the diene system for reactions with electron-rich alkenes, leading to the formation of heterocyclic compounds. For instance, in related systems, a cyano group at the C3 position of a 1-oxa-1,3-butadiene system enhances its reactivity in heterocycloadditions. It is also plausible for the nitrile or the ester carbonyl group to act as the dienophile, reacting with a suitable diene to form nitrogen- or oxygen-containing six-membered rings, respectively.

Higher-Order Cycloadditions

Higher-order cycloadditions, which involve more than six π-electrons, offer pathways to larger ring systems and are a subject of ongoing research. These reactions, such as [6+4], [8+2], and [4+3] cycloadditions, are often facilitated by metal catalysts or photochemical activation. The extended π-system of this compound could potentially engage in such transformations. For example, in the presence of a suitable catalyst, it might react as a 4π component with a 6π partner or, less commonly, as a 6π component itself, although its linear structure is not pre-organized for such reactions in the same way cyclic trienes are. The specific modes of higher-order cycloadditions for this substrate have not been extensively documented, but theoretical studies on similar systems suggest that various reaction pathways can be competitive.

Annulation Strategies

Annulation refers to the formation of a new ring onto a pre-existing molecule. This compound is a suitable substrate for various annulation strategies beyond conventional Diels-Alder reactions. For instance, conjugate addition of a nucleophile to the dienyl system, followed by an intramolecular cyclization, can lead to the formation of functionalized rings. The electron-deficient nature of the diene makes it susceptible to Michael-type additions. A suitably chosen nucleophile with a second reactive site could initiate a cascade reaction leading to a ring-fused product. Such strategies are powerful tools for the construction of complex polycyclic systems.

Asymmetric Hydrogenation and Bioreduction of the Dienyl System

The reduction of the two carbon-carbon double bonds in this compound presents opportunities for creating multiple stereocenters. Both traditional asymmetric hydrogenation and modern biocatalytic methods can be envisioned for this purpose.

Chemoenzymatic Bioreduction using Ene-Reductases

Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated C=C double bonds. These enzymes are highly effective for the reduction of α,β-unsaturated compounds bearing electron-withdrawing groups such as carbonyls, nitro groups, and in some cases, esters and nitriles.

The dienyl system of this compound is an interesting substrate for ene-reductases. The enzyme would likely reduce one of the double bonds selectively, with the regioselectivity and stereoselectivity being dependent on the specific enzyme used and the substitution pattern of the substrate. The reduction of the α,β-double bond is generally favored for α,β-unsaturated esters, but the extended conjugation and the presence of the cyano group could influence this selectivity. Studies on β-cyano-α,β-unsaturated esters have shown that they are viable substrates for OYEs, yielding chiral products with high enantiomeric excess.

| Substrate Type | Ene-Reductase Family | Typical Product Configuration | Reference |

| α,β-Unsaturated Esters | Old Yellow Enzyme (OYE) | (R) or (S) depending on enzyme | |

| α,β-Unsaturated Nitriles | Old Yellow Enzyme (OYE) | (R) or (S) depending on enzyme | |

| β-Cyano-α,β-unsaturated esters | Old Yellow Enzyme (OYE) | Chiral β-cyanopropionates | |

| (E)-β-cyano-2,4-dienoic acid derivative | Ene-reductases | Precursor to (S)-pregabalin |

A key advantage of using ene-reductases is the high degree of stereochemical control they offer. By selecting the appropriate enzyme from a diverse panel, it is often possible to obtain either enantiomer of the product. Furthermore, protein engineering can be employed to alter the stereoselectivity or to enhance the activity of an enzyme towards a non-natural substrate.

For a substrate like this compound, which possesses a relatively bulky substituent at the γ-δ position, substrate engineering of the ene-reductase may be necessary to achieve efficient conversion. Rational design or directed evolution can be used to modify the active site of the enzyme to better accommodate the substrate, thereby improving both catalytic efficiency and stereoselectivity. This approach has been successfully used to expand the substrate scope of ene-reductases to include sterically demanding molecules.

| Engineering Strategy | Target Property | Example Application | Reference |

| Rational Design | Altered Stereoselectivity | Inverting the stereopreference of an OYE | |

| Directed Evolution | Increased Activity | Improving conversion of a bulky substrate | |

| Substrate-Based Engineering | Expanded Substrate Scope | Reduction of bulkier oxime substrates |

Role of the Nitrile Activating Group in Biocatalysis

In the realm of biocatalysis, the functional groups of a substrate are critical for its recognition and transformation within an enzyme's active site. For activated alkenes like this compound, the nitrile and ester moieties both serve as electron-withdrawing groups that activate the C=C conjugated system for enzymatic reduction by ene-reductases.

Detailed research on analogous β-cyanoacrylate esters has elucidated the specific role of the nitrile group. Studies involving deuterium (B1214612) labeling have shown that the nitrile moiety can act as the preferred activating and anchoring group, orienting the substrate correctly within the enzyme's active site over even a carboxylic acid or ester group. This preferential interaction is crucial for achieving high conversion rates and exceptional stereoselectivity in the reduction of the C=C double bond. The dual activation provided by both the nitrile and the ester group renders these substrates ideal candidates for ene-reductases, often leading to high conversions and nearly perfect enantioselectivities in the synthesis of chiral molecules.

| Feature | Role in Biocatalysis | Research Finding |

| Nitrile Group | Primary Activating Group | Acts as a preferred "anchor" in the enzyme active site. |

| Ester Group | Secondary Activating Group | Works in concert with the nitrile to lower the LUMO of the diene. |

| Enzyme Class | Ene-Reductases (OYE family) | Catalyzes the stereoselective reduction of the activated C=C bonds. |

| Outcome | High Stereoselectivity | Leads to high conversion and enantiomeric excess (>99% ee) for related substrates. |

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is a powerful method for the stereoselective reduction of C=C double bonds to create chiral centers. For substrates like this compound, the conjugated system can be selectively reduced using chiral transition metal complexes, typically based on rhodium, ruthenium, or iridium.

While specific studies on this compound are not prevalent, research on structurally similar compounds, such as β-cyanocinnamic esters, provides significant insight. The asymmetric hydrogenation of these compounds has been successfully achieved using rhodium catalysts complexed with chiral bisphosphine ligands like DuanPhos. These reactions furnish chiral β-cyano esters with excellent enantioselectivities, often reaching up to 99% ee. researchgate.net Such transformations are valuable as they provide efficient pathways to important chiral building blocks, including precursors for GABA-derivatives like Pregabalin. researchgate.net The success of these hydrogenations relies on the ability of the cyano and ester groups to coordinate with the metal center, allowing the chiral ligand to effectively direct the approach of hydrogen to one face of the double bond.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rh/DuanPhos | β-Cyanocinnamic Esters | Chiral β-Cyano Esters | Up to 99% | researchgate.net |

| Ir-N,P Complexes | Conjugated Enones | Chiral Ketones | 88%–99% | nih.gov |

| Ru-BINAP | α,β-Unsaturated Lactams | Chiral Lactams | High | researchgate.net |

Nucleophilic Addition Reactions

The extended conjugation in this compound creates an electron-deficient π-system, making it an excellent acceptor for various nucleophiles. Depending on the nature of the nucleophile and reaction conditions, addition can occur at different positions, primarily through vinylogous or Michael-type pathways.

Vinylogous Nucleophilic Additions

A vinylogous nucleophilic addition involves a reaction at a remote position of a conjugated system. For this compound, this corresponds to a 1,6-conjugate addition, where a nucleophile attacks the terminal C5 carbon. While standard conjugate additions (1,4-additions) are often electronically favored, 1,6-additions can be achieved using specific reagents and catalysts. nih.gov

Organocuprates, such as Gilman reagents (R₂CuLi), are well-known for their ability to perform conjugate additions and can be directed towards 1,6-selectivity with highly extended unsaturated systems. researchgate.net More advanced methods utilize catalytic systems, such as copper complexes with N-heterocyclic carbene (NHC) ligands, which have been developed to facilitate catalytic and enantioselective 1,6-additions of allyl and propargyl groups to dienoates with high regioselectivity and stereocontrol. nih.gov The mechanism of these reactions involves the initial interaction of the nucleophile with the C3-C4 bond, followed by a rearrangement or direct attack at the C6 position, bypassing the more conventional 1,4-addition pathway. nih.gov

| Reaction Type | Reagent/Catalyst | Site of Attack | Product Type |

| 1,6-Conjugate Addition | Organocuprates (Gilman Reagents) | C5 | γ,δ-Unsaturated Cyanoester |

| Catalytic 1,6-Addition | Copper(I)/NHC Ligand Complexes | C5 | γ,δ-Unsaturated Cyanoester |

Michael-type Additions

The Michael-type addition is a 1,4-conjugate addition of a soft nucleophile to an α,β-unsaturated carbonyl system. In the context of the dienoate structure of this compound, the Michael-type attack would occur at the C4 position. This position is electronically the most favorable site for nucleophilic attack in many standard conjugate addition reactions. nih.gov

Common nucleophiles for Michael additions include amines (aza-Michael) and thiols (thia-Michael), which typically react under base or nucleophilic catalysis. nih.gov The reaction is highly efficient and proceeds under mild conditions. nih.gov For a dienoate system, the regioselectivity between 1,4- and 1,6-addition is a key consideration. For many common Michael donors, the 1,4-addition pathway is kinetically and thermodynamically preferred, leading to the formation of a β,γ-unsaturated product after protonation of the intermediate enolate.

| Nucleophile Type | Reaction Name | Site of Attack | Product Type |

| Thiols (R-SH) | Thia-Michael Addition | C4 | 4-Thio-substituted-β,γ-unsaturated cyanoester |

| Amines (R₂NH) | Aza-Michael Addition | C4 | 4-Amino-substituted-β,γ-unsaturated cyanoester |

| Stabilized Carbanions | Michael Addition | C4 | 4-Alkyl-substituted-β,γ-unsaturated cyanoester |

Cyclization Reactions

The multiple functional groups and unsaturated bonds within this compound and its derivatives provide opportunities for intramolecular cyclization reactions to form various heterocyclic structures.

Acid-Catalyzed Cyclizations

Under acidic conditions, molecules containing both a cyano-activated olefin and a suitably positioned internal nucleophile can undergo intramolecular cyclization. While the parent compound lacks a nucleophilic group for direct cyclization, derivatives can be designed to facilitate such reactions.

A representative example of this principle is seen in the acid-catalyzed cyclization of a complex triterpenoid (B12794562) containing a 2-cyano-3,10-diketone fragment. Upon heating in benzene (B151609) with p-toluenesulfonic acid (TsOH), the molecule undergoes an intramolecular reaction to form a 2-cyanopyran-3-one ring. The proposed mechanism involves the acid-catalyzed enolization of a ketone (the 10-oxo group), which then acts as an internal nucleophile, attacking the electron-deficient double bond activated by the cyano group. This type of heterocyclization demonstrates the utility of the cyano group in promoting cyclization reactions under acidic conditions to form stable six-membered rings.

| Reaction | Catalyst | Key Intermediate | Product |

| Intramolecular Heterocyclization | p-Toluenesulfonic Acid (TsOH) | Enol | 2-Cyanopyran-3-one derivative |

Intramolecular Cascade Cyclizations

Intramolecular cascade cyclizations of this compound are anticipated to be a viable pathway for the synthesis of complex cyclic architectures. Although specific studies on this substrate are not documented, the inherent reactivity of conjugated dienes, particularly when activated by electron-withdrawing groups, provides a foundation for predicting potential reaction pathways.

Mechanistically, these cyclizations could be initiated by various stimuli, including thermal or photochemical conditions, or through the action of Lewis or Brønsted acids. The presence of the cyano and ester functionalities offers multiple sites for activation and subsequent annulation. For instance, acid catalysis could protonate the ester carbonyl, enhancing the electrophilicity of the diene system and promoting a Nazarov-type cyclization, which is characteristic of divinyl ketones. However, the electronic influence of the cyano group at the 2-position would significantly modulate the course of such a reaction.

An alternative pathway could involve a radical-mediated cyclization. The generation of a radical at a suitable position, potentially through single-electron transfer (SET) processes, could initiate a cascade of ring-closing events. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical intermediates and the stereoelectronic demands of the transition states.

A hypothetical intramolecular cascade cyclization is presented below, illustrating a potential reaction pathway.

Hypothetical Data on Intramolecular Cascade Cyclizations

| Entry | Initiator/Catalyst | Solvent | Temperature (°C) | Proposed Product | Yield (%) |

| 1 | TiCl₄ | Dichloromethane | -78 to 25 | Cyclopentenone derivative | 65 |

| 2 | Fe(OTf)₃ | Acetonitrile | 80 | Fused bicyclic lactam | 55 |

| 3 | Mn(OAc)₃ | Acetic Acid | 100 | Spirocyclic compound | 40 |

| 4 | Photochemical (Hg lamp) | Benzene | 25 | Bicyclic photoproduct | 30 |

Transition-Metal-Catalyzed Transformations

The diene and cyano-ester moieties of this compound make it a prime candidate for a variety of transition-metal-catalyzed transformations. Catalysis by metals such as palladium, rhodium, ruthenium, and copper could unlock novel reaction pathways leading to diverse molecular scaffolds.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. mdpi.com For this compound, several modes of cross-coupling are conceivable. The conjugated diene system could potentially undergo Heck-type reactions, where the diene couples with an aryl or vinyl halide. The regioselectivity of such a reaction would be a key challenge, influenced by the electronic bias of the cyano and ester groups, as well as the steric environment.

Furthermore, the C-H bonds of the diene could be targets for direct C-H activation and functionalization, a rapidly evolving field in catalysis. A palladium catalyst, for example, could facilitate the coupling of the diene with various partners, such as boronic acids (Suzuki-Miyaura coupling) or organozinc reagents (Negishi coupling), at one of the vinylic positions. mdpi.com The directing ability of the cyano or ester group would be crucial in determining the site of C-H activation.

A representative table of potential palladium-catalyzed cross-coupling reactions is provided below.

Conceptual Data for Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Phenylated dienoate |

| 2 | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Arylated dienoate |

| 3 | Ethyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Extended conjugated system |

| 4 | Benzylzinc chloride | Pd₂(dba)₃ / XPhos | - | THF | Benzylated dienoate |

While no specific examples of carbene insertion reactions involving this compound are reported, the conceptual relevance of such transformations is significant. Rhodium- and copper-catalyzed reactions of diazo compounds, which serve as carbene precursors, are well-established methods for C-H and C=C bond functionalization. rsc.org

A metal-carbene intermediate could react with the dienoate in several ways. A cyclopropanation reaction across one of the double bonds is a highly probable outcome. The regioselectivity would likely favor the less sterically hindered and more electron-rich double bond. The stereochemistry of the resulting cyclopropane (B1198618) would be influenced by the catalyst and ligands employed.

Alternatively, a C-H insertion reaction could occur at one of the allylic positions. This would lead to the formation of a new C-C bond and a more complex molecular structure. The competition between cyclopropanation and C-H insertion is a common feature of carbene chemistry and would depend on the specific carbene precursor and reaction conditions.

The table below outlines some plausible outcomes of rhodium-catalyzed carbene insertion reactions.

Plausible Outcomes of Rhodium-Catalyzed Carbene Insertion Reactions

| Entry | Diazo Compound | Catalyst | Solvent | Major Product Type |

| 1 | Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | Vinylcyclopropane |

| 2 | Methyl phenyldiazoacetate | Rh₂(esp)₂ | Benzene | Allylic C-H insertion product |

| 3 | Dimethyl diazomalonate | [Rh(TPA)]SbF₆ | 1,2-Dichloroethane | Divinylcyclopropane |

| 4 | (Trimethylsilyl)diazomethane | Rh₂(oct)₄ | Hexane | Silylated cyclopropane |

Applications in Complex Molecule and Material Synthesis

Role as Precursors for Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often requires chiral building blocks that can be constructed from versatile starting materials. Cyanoacrylate esters and their derivatives are well-established precursors in pharmaceutical manufacturing.

Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. clockss.org Analogs of GABA, such as Pregabalin, are important drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. clockss.orgresearchgate.net The synthesis of Pregabalin often involves key chiral intermediates like (S)-3-cyano-5-methylhexanoic acid or its esters. researchgate.net

Ethyl 2-cyano-5-methylhexa-2,4-dienoate serves as a potential unsaturated precursor to these critical intermediates. The synthetic pathway to Pregabalin frequently starts with the Knoevenagel condensation of isovaleraldehyde (B47997) and a cyanoacetate (B8463686) to form a related α,β-unsaturated cyano ester. researchgate.net While many established routes use the saturated intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, the dienoate structure offers a platform for stereoselective reduction or conjugate addition reactions to introduce the required chirality. nih.govnih.gov

For instance, chemoenzymatic methods using ene-reductases have been successfully applied to the asymmetric bioreduction of β-cyanoacrylate esters to furnish precursors for GABA analogues like Pregabalin. nih.govnih.gov The conjugated double bonds in this compound are susceptible to such enzymatic reductions, which could provide a stereocontrolled route to the desired saturated cyano-ester intermediate. Subsequent reduction of the nitrile group yields the final GABA analogue structure. nih.gov

Table 2: Key Intermediates in Pregabalin Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Isovaleraldehyde | Starting material for creating the carbon skeleton. researchgate.net |

| Diethyl malonate | Reactant in Knoevenagel condensation. googleapis.com |

| 2-Carbethoxy-5-methylhex-2-enoic acid ethyl ester | Intermediate formed via Knoevenagel condensation. googleapis.com |

| (S)-3-cyano-5-methylhexanoic acid ethyl ester | Key chiral precursor to Pregabalin. lupinepublishers.comresearchgate.net |

Building Blocks for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to a vast number of pharmaceuticals and functional materials. researchgate.net The reactivity of this compound, with its multiple reaction sites, makes it an attractive building block for constructing these ring systems. beilstein-journals.orgorganic-chemistry.org

The electron-deficient nature of the diene, a result of the attached cyano and ester groups, makes it an excellent candidate for various cycloaddition and Michael addition reactions. beilstein-journals.orgresearchgate.net

Diels-Alder Reactions : As a dienophile, the C2-C3 double bond is activated towards reaction with electron-rich dienes. Alternatively, the C2-C5 conjugated system can act as the diene component in reactions with reactive dienophiles, a strategy used with related dithiane-tethered dienes to facilitate cycloadditions. beilstein-journals.org

Michael Addition : The molecule can act as a Michael acceptor, where nucleophiles add to the C4 position of the conjugated system. This type of reaction is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds, which can be the initial step in a sequence leading to a heterocyclic ring. beilstein-journals.orgmdpi.com For example, reactions with dinucleophiles like 1,2-diamines or β-aminoalcohols can lead to the formation of five- or six-membered heterocycles. beilstein-journals.org

The combination of the nitrile (C≡N) and ester (C=O) groups provides additional sites for cyclization reactions, allowing for the synthesis of highly substituted and complex heterocyclic architectures.

Polymerization Chemistry of Dienyl Esters

The carbon-carbon double bonds in this compound allow it to act as a monomer in polymerization reactions. The presence of the activating cyano and ester groups significantly influences its polymerization behavior.

The strong electron-withdrawing properties of the nitrile group make the double bonds in 2,4-alkadienoates highly susceptible to nucleophilic attack, which is the initiating step in anionic polymerization. This method is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions. While the polymerization of ethyl 2-cyanoacrylate is well-documented, the principles extend to dienoate systems. The reaction proceeds via the addition of an anionic initiator to one of the double bonds, creating a propagating carbanionic chain end.

Modern synthetic polymer chemistry focuses on creating polymers with precisely controlled architectures, such as block, star, or graft copolymers, to achieve specific material properties. researchgate.netmdpi.com Controlled polymerization techniques, like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), are essential for this purpose.

Dienyl esters like this compound can potentially be incorporated into such complex architectures. The ester group, in particular, can be modified after polymerization. This "post-polymerization modification" strategy allows for the creation of a library of functional polymers from a single parent polymer backbone. mdpi.com For example, a polymer synthesized from this monomer could have its ester side chains reacted with various amines to introduce new functionalities, a technique widely used with polymers bearing activated esters. mdpi.commdpi.com This approach enables the design of advanced materials with tailored properties for specific applications.

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of Ethyl 2-cyano-5-methylhexa-2,4-dienoate. Each method provides unique information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The protons on the diene system would appear as complex multiplets in the olefinic region of the spectrum, with their specific chemical shifts and coupling constants providing information about the stereochemistry of the double bonds. The two methyl groups attached to the double bond would each produce a singlet or doublet, depending on their environment and coupling interactions.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbon of the nitrile group would also have a distinct chemical shift. The sp² hybridized carbons of the diene system would resonate in the olefinic region, while the sp³ hybridized carbons of the ethyl and methyl groups would appear in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Due to the lack of specific experimental data in the provided search results, the following table represents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.4 (triplet) | 13 - 15 |

| CH₂ (ethyl) | 4.1 - 4.3 (quartet) | 60 - 62 |

| C=O (ester) | - | 160 - 165 |

| C-CN | - | 100 - 110 |

| C≡N (nitrile) | - | 115 - 120 |

| C=CH | 5.5 - 7.5 (multiplet) | 120 - 150 |

| C=C(CH₃)₂ | - | 130 - 145 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (179.22 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or the cyano group (-CN).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 2220-2230 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ester would appear as a strong band in the region of 1710-1730 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would be observed in the 1600-1650 cm⁻¹ region. Finally, C-H stretching and bending vibrations for the alkyl and vinyl groups would also be present.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2230 |

| C=O (α,β-unsaturated ester) | 1710 - 1730 |

| C=C (Conjugated diene) | 1600 - 1650 |

Theoretical and Computational Chemistry

Computational chemistry provides a theoretical framework to understand the electronic properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT studies are powerful computational methods used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations could be employed to model its behavior in chemical reactions, such as Diels-Alder reactions or nucleophilic additions. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction pathways and predict the regioselectivity and stereoselectivity of various transformations. These theoretical investigations can help in understanding the underlying principles governing the compound's reactivity and in designing new synthetic routes.

Transition State Modeling and Selectivity Prediction

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting the stereoselectivity of chemical transformations, and understanding the factors that govern product formation. For a molecule like this compound, which contains multiple stereocenters and geometric isomers (E/Z isomers at the C2=C3 and C4=C5 double bonds), transition state modeling is crucial for predicting the most favorable reaction pathways and the resulting product distribution. Such studies are typically performed using quantum mechanical methods, particularly Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

The formation of this compound likely proceeds through a variation of the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (like ethyl cyanoacetate) to a carbonyl group (an α,β-unsaturated aldehyde, in this case, 4-methylpenta-2,4-dienal), followed by dehydration. The selectivity of this reaction—determining which of the possible stereoisomers is preferentially formed—is dictated by the relative energies of the various transition states.

Modeling Reaction Pathways

A computational study would begin by mapping the potential energy surface (PES) for the reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Locating these fleeting structures requires sophisticated algorithms, such as quasi-Newton methods, that optimize the geometry to a point where the energy is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.

For the synthesis of this compound, key steps to model would include:

Deprotonation: The initial deprotonation of ethyl cyanoacetate (B8463686) by a base to form a resonance-stabilized carbanion.

Nucleophilic Attack: The attack of the carbanion on the carbonyl carbon of 4-methylpenta-2,4-dienal. This step is critical for establishing the stereochemistry of the final product. Four different pathways are possible, leading to different diastereomeric intermediates.

Protonation/Dehydration: Subsequent protonation and elimination of a water molecule to form the conjugated diene system.

Each of these steps proceeds through a specific transition state. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, researchers can predict which stereoisomer will be formed most rapidly and is therefore the kinetically favored product.

Predicting Stereoselectivity

The stereochemical outcome of the reaction depends on the relative energies of the diastereomeric transition states. For instance, the nucleophilic attack of the cyanoacetate enolate on the aldehyde can proceed through different facial attacks, leading to various stereoisomers.

Computational models can elucidate the origins of this selectivity by analyzing the non-covalent interactions within the transition state structures. Factors such as steric hindrance, electrostatic interactions, and the potential for hydrogen bonding can stabilize one transition state over another. The calculated energy differences, even if only a few kilojoules per mole, can lead to a significant preference for one product.

A typical output from such a study would include a table of relative energies for the key transition states leading to different isomers.

Interactive Data Table: Calculated Relative Energies for Competing Transition States

| Transition State | Isomer Formed | Calculation Method | Relative Gibbs Free Energy (ΔG‡) in kJ/mol | Predicted Selectivity |

| TS-1 | (2E, 4E) | B3LYP/6-31G | 0.00 | Major Product |

| TS-2 | (2Z, 4E) | B3LYP/6-31G | +5.2 | Minor Product |

| TS-3 | (2E, 4Z) | B3LYP/6-31G | +8.9 | Trace |

| TS-4 | (2Z, 4Z) | B3LYP/6-31G | +12.5 | Not Observed |

Note: The data presented in this table is hypothetical and serves to illustrate the typical results of a transition state modeling study. The values represent the calculated energy barrier for the formation of each isomer relative to the most stable transition state (TS-1).

Analysis of Transition State Geometry

Beyond energies, the geometric parameters of the calculated transition states provide deep insight into the reaction mechanism. For example, the lengths of the forming and breaking bonds can indicate whether the transition state is "early" (reactant-like) or "late" (product-like), in accordance with the Hammond postulate.

Interactive Data Table: Key Geometric Parameters of the Most Favorable Transition State (TS-1)

| Parameter | Description | Value (Ångströms, Å) |

| C(enolate)-C(carbonyl) | Length of the newly forming C-C bond | 2.15 |

| C=O | Length of the carbonyl C=O bond | 1.28 |

| C-O(H) | Length of the C-O bond in the intermediate hydroxyl group | 1.35 |

Note: This data is illustrative. Precise bond lengths would be determined from the output of the computational chemistry software.

By visualizing the vibrational mode corresponding to the imaginary frequency of the transition state, chemists can confirm that the calculated structure correctly connects the reactants and products of a specific reaction step. This analysis provides a dynamic picture of the atomic motions involved in surmounting the energy barrier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.